Cas no 2228773-89-3 (2-1-(oxolan-3-yl)cyclobutylethan-1-amine)

2-1-(Oxolan-3-yl)cyclobutylethan-1-amine is a structurally unique amine compound featuring a cyclobutyl and oxolane (tetrahydrofuran) moiety. Its fused ring system provides a rigid, three-dimensional framework, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both amine and heterocyclic functionalities enhances its versatility in synthetic applications, particularly in the development of bioactive molecules. The compound's constrained geometry may improve binding affinity and selectivity in drug design. Its stability and well-defined stereochemistry further support its utility in asymmetric synthesis and the exploration of structure-activity relationships. This compound is particularly relevant for researchers investigating novel scaffolds for CNS-targeting or enzyme-modulating therapeutics.
2-1-(oxolan-3-yl)cyclobutylethan-1-amine structure
2228773-89-3 structure
Product Name:2-1-(oxolan-3-yl)cyclobutylethan-1-amine
CAS No:2228773-89-3
MF:C10H19NO
MW:169.263962984085
CID:6335192
PubChem ID:165854802
Update Time:2025-06-14

2-1-(oxolan-3-yl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(oxolan-3-yl)cyclobutylethan-1-amine
    • 2228773-89-3
    • EN300-1792484
    • 2-[1-(oxolan-3-yl)cyclobutyl]ethan-1-amine
    • Inchi: 1S/C10H19NO/c11-6-5-10(3-1-4-10)9-2-7-12-8-9/h9H,1-8,11H2
    • InChI Key: MHVCPWHWMYWDPO-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)C1(CCN)CCC1

Computed Properties

  • Exact Mass: 169.146664230g/mol
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 2-1-(oxolan-3-yl)cyclobutylethan-1-amine

Comprehensive Overview of 2-1-(oxolan-3-yl)cyclobutylethan-1-amine (CAS No. 2228773-89-3): Properties, Applications, and Research Insights

The compound 2-1-(oxolan-3-yl)cyclobutylethan-1-amine (CAS No. 2228773-89-3) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This amine derivative, characterized by its oxolan-3-yl and cyclobutyl moieties, offers a versatile scaffold for drug discovery and chemical synthesis. Researchers are particularly interested in its rigid-cyclic framework, which may enhance binding affinity in biological systems, making it a promising candidate for central nervous system (CNS) therapeutics and enzyme modulation.

In the context of current trends, 2-1-(oxolan-3-yl)cyclobutylethan-1-amine aligns with the growing demand for small-molecule modulators targeting GPCRs (G-protein-coupled receptors) and neurotransmitter transporters. Its amine functionality and heterocyclic design are frequently explored in neuropharmacology, addressing conditions like anxiety, depression, and neurodegenerative diseases. The compound’s lipophilic efficiency (LipE) and blood-brain barrier permeability are also under investigation, reflecting the industry’s focus on bioavailability optimization.

From a synthetic chemistry perspective, the cyclobutyl-amine core of CAS 2228773-89-3 presents challenges and opportunities in stereoselective synthesis. Recent publications highlight innovative routes involving ring-closing metathesis or photocatalysis to construct its strained four-membered ring. These methods align with the broader push for sustainable chemistry, as researchers seek to minimize waste and improve atom economy. The compound’s oxolane (tetrahydrofuran) subunit further enhances solubility, a critical factor in formulation development.

The rise of AI-driven drug discovery has also put 2-1-(oxolan-3-yl)cyclobutylethan-1-amine in the spotlight. Computational models predict its potential as a fragment-based lead compound, with virtual screening identifying complementary pharmacophores. This synergy between in silico design and empirical validation exemplifies modern hit-to-lead optimization strategies. Additionally, its structural novelty makes it a valuable reference in cheminformatics databases for molecular similarity analysis.

Beyond pharmaceuticals, this amine’s rigid-cyclic architecture has implications for advanced materials. Its incorporation into polymeric networks or coordination complexes could influence mechanical properties or catalytic activity. Such interdisciplinary applications resonate with the convergence of chemistry and materials science, a trending topic in academic and industrial R&D.

In summary, 2-1-(oxolan-3-yl)cyclobutylethan-1-amine (CAS No. 2228773-89-3) represents a multifaceted compound with untapped potential. Its relevance to CNS drug development, green synthesis, and computational chemistry positions it at the forefront of contemporary research. As studies continue to unravel its properties, this molecule may soon transition from a research curiosity to a therapeutic or technological cornerstone.

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